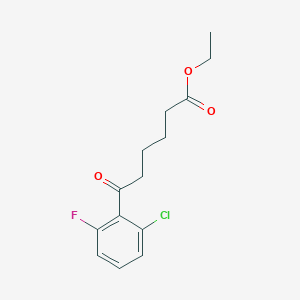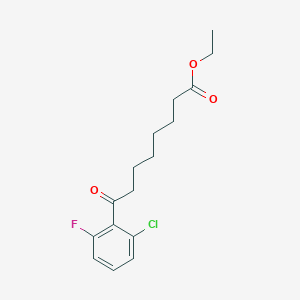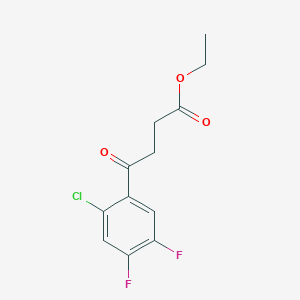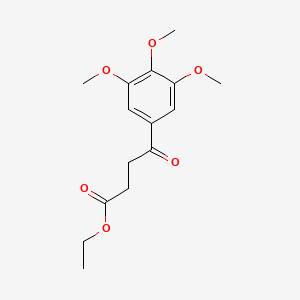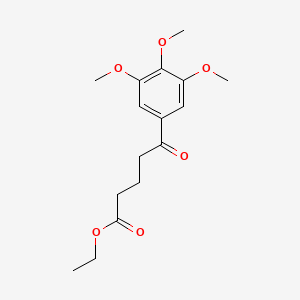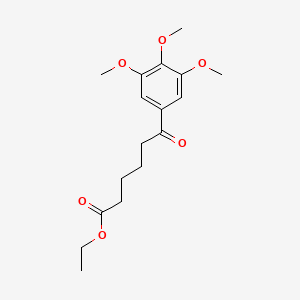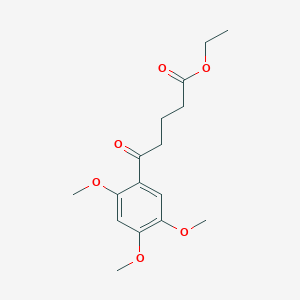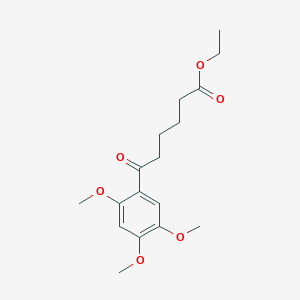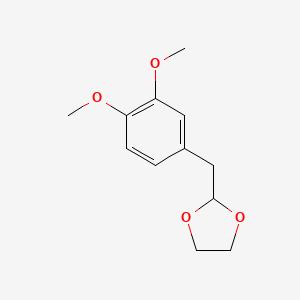
4-(1,3-Dioxolan-2-ilmetil)-1,2-dimetoxi benceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a 1,3-dioxolane moiety and two methoxy groups
Aplicaciones Científicas De Investigación
4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. For instance, a common method involves the reaction of 1,2-dimethoxybenzene with 1,3-dioxolane in the presence of a Lewis acid such as zinc chloride or boron trifluoride . The reaction is carried out under reflux conditions, allowing the continuous removal of water to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dioxolane ring can be reduced to form diols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-(1,3-dioxolan-2-ylmethyl)-1,2-dimethoxybenzoic acid.
Reduction: Formation of 4-(1,3-dioxolan-2-ylmethyl)-1,2-dimethoxybenzene diol.
Substitution: Formation of halogenated derivatives of the original compound.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group, preventing unwanted reactions of carbonyl compounds during synthetic transformations. Additionally, the methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1,3-Dioxolan-2-ylmethyl)toluene
- 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid
- 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide
Uniqueness
4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene is unique due to the presence of both the dioxolane ring and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in synthetic chemistry and materials science .
Propiedades
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-13-10-4-3-9(7-11(10)14-2)8-12-15-5-6-16-12/h3-4,7,12H,5-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMVVWDRCLJXKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2OCCO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645872 |
Source


|
| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-27-8 |
Source


|
| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
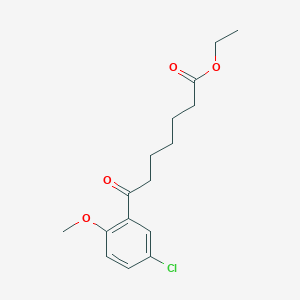
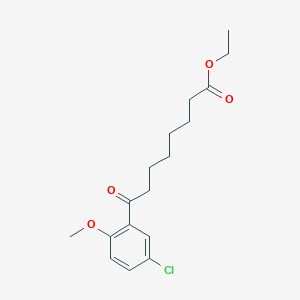
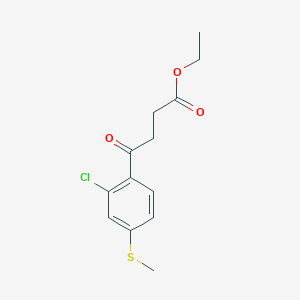
![Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate](/img/structure/B1326048.png)


